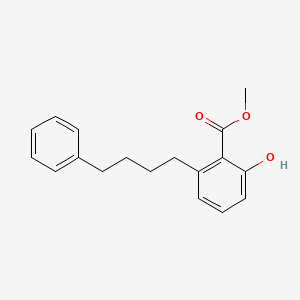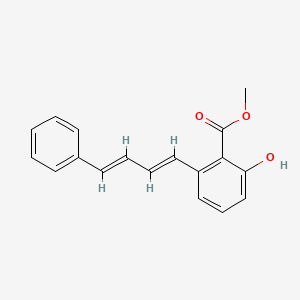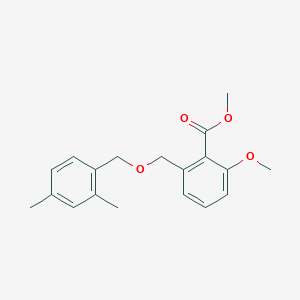![molecular formula C17H16Cl2O3 B6339602 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-80-0](/img/structure/B6339602.png)
2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a 2,4-dichlorophenyl group, which is a common motif in various pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoic acid moiety, the introduction of the methoxy group, and the coupling of these components with the 2,4-dichlorophenyl-propyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and benzoic acid moieties), halogens (the dichloro group), a propyl chain, and a methoxy group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzoic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and methoxy groups could impact the compound’s solubility in different solvents .科学的研究の応用
Mechanisms of Acidolysis in Lignin Model Compounds
Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has revealed intricate mechanisms that differ significantly between compounds with a C6-C2-type structure and those with a C6-C3 analogue. The presence of the γ-hydroxymethyl group markedly influences the reaction, indicating distinct pathways for benzyl-cation-type intermediates and the detection of enol ether compounds under specific conditions. This study underscores the complexity of acidolysis reactions in lignin model compounds and their potential implications for understanding lignin degradation and utilization (Yokoyama, 2015).
Salicylic Acid Derivatives for Drug Development
A novel salicylic acid derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, has emerged as a promising compound for drug development, showing potential as an alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activities. This review highlights the discovery, potential activities, benefits, and molecular mechanisms of this compound, providing a foundation for its utilization as a potential drug substitute for ASA (Tjahjono et al., 2022).
Environmental Behavior of Parabens
Parabens, structurally related to benzoic acid derivatives, are extensively used as preservatives in various products. Despite their biodegradability, parabens are ubiquitous in aquatic environments due to their continuous introduction from consumer products. This review addresses the occurrence, fate, and behavior of parabens in water bodies, emphasizing their stability, transformation into halogenated by-products, and potential as weak endocrine disrupters. The findings call for further studies on the toxicity of chlorinated parabens and their implications for environmental health (Haman et al., 2015).
Synthetic Approaches to Bioactive Compounds
The synthesis of 6H-benzo[c]chromen-6-ones, core structures in secondary metabolites of pharmacological importance, has been extensively reviewed. Various synthetic protocols, including Suzuki coupling reactions and reactions of 3-formylcoumarin, have been explored for their production. This review provides valuable insights into the efficient and simple procedures for synthesizing these bioactive compounds, highlighting their significance in the development of pharmacologically active agents (Mazimba, 2016).
Antituberculosis Activity of Organotin Complexes
A comprehensive review on the antituberculosis activity of organotin complexes has unveiled their significant potential. Organotin complexes of various carboxylic acids have demonstrated promising results against Mycobacterium tuberculosis H37Rv. The review discusses the structural diversity, biological activity, and potential mechanisms of action of these complexes, suggesting that triorganotin(IV) complexes exhibit superior activity compared to their diorganotin(IV) counterparts. This study sheds light on the therapeutic potential of organotin complexes in antituberculosis treatment (Iqbal et al., 2015).
Safety and Hazards
作用機序
Target of Action
Based on its structural similarity to other compounds, it may interact with proteins or enzymes involved in carbon-carbon bond formation .
Mode of Action
It might involve the formation of sigma bonds with its targets, leading to changes in their function . The compound may also participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may affect biochemical pathways related to carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments with a metal catalyst, leading to changes in downstream processes .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity and water solubility .
Result of Action
It may induce changes in the function of its targets, leading to alterations in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity .
特性
IUPAC Name |
2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-22-15-7-3-6-12(16(15)17(20)21)5-2-4-11-8-9-13(18)10-14(11)19/h3,6-10H,2,4-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVFJRIBHKYVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)
![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)


![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)